5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a 1,3-dioxolane ring, a thiophene ring, and a ketone group . 1,3-Dioxolanes are cyclic acetals that can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The ketone group is a functional group characterized by the carbonyl group (C=O), where the carbon atom is double-bonded to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The 1,3-dioxolane ring would provide a cyclic structure, the thiophene ring would introduce a heterocyclic component, and the ketone group would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the 1,3-dioxolane and thiophene rings, the ketone group, and the overall size and shape of the molecule .Scientific Research Applications
Catalysis and Synthesis :
- Zeolites such as Y, US-Y, and ZSM-5 have been used as catalysts for synthesizing 1,3-dioxolanes from styrene oxide and aliphatic ketones. This process is influenced by diffusion factors and acidity (Zatorski & Wierzchowski, 1991).
- Heterogeneously catalyzed condensations of glycerol with benzaldehyde, formaldehyde, and acetone lead to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are potential platform chemicals (Deutsch, Martin, & Lieske, 2007).
Organic Synthesis and Chemistry :
- The synthesis of a series of 1,3-dioxolanes by adding ketones to epoxides using [Cp*Ir(NCMe)3]2+ as a catalyst has been demonstrated. These reactions proceed at ambient temperature with good yields (Adams, Barnard, & Brosius, 1999).
- Molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which are derivatives of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone, have been explored. These derivatives display significant antioxidant activities (Althagafi, 2022).
Applications in Material Science :
- The reaction of esters with ketones in the presence of acid catalysts leads to various dioxolanes, which have applications in material science and synthesis (Samitov, Glushko, Malinovskii, & Pokhodenko, 1972).
- Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes yields monoprotected 1,4-diketones, an important reaction in organic synthesis and potentially in material science (Mosca, Fagnoni, Mella, & Albini, 2001).
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-9(14)3-2-4-10(15)11-5-6-12(18-11)13-16-7-8-17-13/h5-6,13H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRDHTFBBCXYTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641901 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone | |
CAS RN |
898772-66-2 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,5-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.